molecular formula C24H27N3O4S B11354400 5-(3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11354400
M. Wt: 453.6 g/mol
InChI Key: HHKKNXQUOIGNQZ-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, an oxazole ring, and a sulfonyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine and sulfonyl groups. Common synthetic routes may involve:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing various pathways. The exact mechanism would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O4S/c1-16-5-4-12-27(15-16)32(29,30)21-10-8-20(9-11-21)25-24(28)22-14-23(31-26-22)19-7-6-17(2)18(3)13-19/h6-11,13-14,16H,4-5,12,15H2,1-3H3,(H,25,28)

InChI Key

HHKKNXQUOIGNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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